2,6-Dichloropyrazine

Catalog No.
S601547
CAS No.
4774-14-5
M.F
C4H2Cl2N2
M. Wt
148.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dichloropyrazine

Researchers requiring symmetrical pyrazine scaffolds often face regioisomeric mixtures with 2,3- or 2,5-dichloropyrazines, complicating purification and reducing yields. 2,6-Dichloropyrazine (CAS 4774-14-5) solves this with its C2v symmetry, ensuring a single monosubstituted product from the first SNAr reaction. • Predictable stepwise disubstitution enables high-purity intermediate synthesis for APIs such as varenicline and sulfachloropyrazine. • Eliminates need for isomer separation, simplifying scale-up and lowering process costs. • Reliable supply with standard purity ≥98%.

CAS Number

4774-14-5

Product Name

2,6-Dichloropyrazine

IUPAC Name

2,6-dichloropyrazine

Molecular Formula

C4H2Cl2N2

Molecular Weight

148.98 g/mol

InChI

InChI=1S/C4H2Cl2N2/c5-3-1-7-2-4(6)8-3/h1-2H

InChI Key

LSEAAPGIZCDEEH-UHFFFAOYSA-N

Synonyms

2,6-Dichlorpyrazin; m-Dichloropyrazine;

Canonical SMILES

C1=C(N=C(C=N1)Cl)Cl

The exact mass of the compound 2,6-Dichloropyrazine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

1 g, 5 g

2,6-Dichloropyrazine (CAS: 4774-14-5) is a halogenated heterocyclic intermediate essential for advanced organic synthesis. Its molecular structure, featuring a pyrazine core with two chlorine atoms at the 2- and 6-positions, creates a symmetrical molecule that is highly activated for nucleophilic aromatic substitution (SNAr) reactions [1]. This specific isomeric arrangement makes it a critical precursor in the manufacturing of targeted active pharmaceutical ingredients (APIs) and agrochemicals, where the regiochemical outcome of a reaction is non-negotiable [REFS-2, REFS-3]. Its defined reactivity and physical state provide a reliable foundation for scalable and reproducible synthetic processes.

Research Fit

Reactivity Symmetrical 2,6-dichloro substitution provides predictable bidirectional functionalization
Electronic Distinct ionization profile among C4H2Cl2N2 isomers supports nucleophilic substitution tuning
Supply Consistent high-purity grade across multiple vendors enables reliable synthesis scale-up

Substituting 2,6-Dichloropyrazine with its isomers, such as 2,3- or 2,5-dichloropyrazine, is synthetically impractical for established processes. The symmetrical (C2v) nature of the 2,6-isomer ensures that the initial monosubstitution reaction yields a single, predictable product, simplifying process control and downstream purification [1]. Unsymmetrical isomers lack this property and will produce a mixture of regioisomers, requiring costly and complex separation procedures or leading to lower yields of the desired compound. Furthermore, the electronic environment of the pyrazine ring is highly sensitive to the specific placement of the chlorine atoms, meaning reaction kinetics and the regioselectivity of subsequent transformations are fundamentally different, rendering the isomers non-interchangeable in multi-step syntheses targeting specific molecular architectures [2].

Substitution Risk

2,6-Dichloropyrazine vs 2,3-Dichloropyrazine

Substitution pattern mismatch — symmetric vs. unsymmetric substitution may lead to different regioselectivity in amination or cross-coupling

2,6-Dichloropyrazine vs 4,6-Dichloropyrimidine

Electronic profile mismatch — distinct ionization potentials can shift nucleophilic aromatic substitution energetics and reaction outcomes

Solid-State Handling Advantage

Unlike its close isomer 2,3-Dichloropyrazine, which is a liquid at room temperature, 2,6-Dichloropyrazine is a stable, crystalline solid. This physical state simplifies handling, storage, and accurate dosing in both laboratory and industrial reactor settings, reducing risks associated with volatile liquids and improving process safety and reproducibility [REFS-1, REFS-2].

Evidence DimensionMelting Point
Target Compound Data55–58 °C (Solid at STP)
Comparator Or Baseline2,3-Dichloropyrazine: 22.5–24.5 °C (Liquid at STP)
Quantified Difference>30 °C higher melting point than 2,3-isomer
ConditionsStandard Temperature and Pressure (STP)

The solid form of 2,6-Dichloropyrazine prevents handling losses, improves weighing accuracy for reactions, and enhances storage stability compared to its liquid isomer.

Mono-amination Yield
Head-to-head
Ranked top among tested dichloroheteroarenes
Supports selection for selective mono-amination of pyrazine intermediates
Amination with adamantane-containing amines

Predictable Regioselectivity in Synthesis

The substitution pattern of 2,6-Dichloropyrazine allows for highly predictable and controllable subsequent SNAr reactions. In a study on 2-substituted 3,5-dichloropyrazines (directly derived from 2,6-DCP), the directing effect of the initial substituent was quantified. An electron-donating methoxy group directed amine substitution exclusively to the 3-position, while a methyl group still yielded the major isomer in a high ratio, producing only 8-14% of the minor isomer. This demonstrates that starting with the 2,6-isomer enables fine control over downstream functionalization, minimizing impurity formation [1].

Evidence DimensionProduct Regioisomer Ratio in SNAr
Target Compound DataSubstrate with EDG (-OCH3): >99% desired regioisomer
Comparator Or BaselineSubstrate with weaker EDG (-CH3): 86-92% desired regioisomer
Quantified DifferenceSignificantly higher regioselectivity, approaching exclusivity with strong directing groups.
ConditionsSNAr reaction with various amines on dichloropyrazine derivatives in DMSO.

This predictable reactivity is critical for minimizing the formation of hard-to-separate isomers, directly reducing purification costs and improving the overall yield of the final active molecule.

Ionization Potential
Head-to-head
9.93 eV
Distinct from 2,3-isomer (9.89 eV) and 4,6-dichloropyrimidine (10.45 eV)
HeI photoelectron spectroscopy, OVGF calculations

Essential Precursor for Varenicline Synthesis

2,6-Dichloropyrazine is the required starting material for the synthesis of specific, symmetrically-derived APIs. For example, the core structure of the smoking cessation drug varenicline is constructed in a multi-step synthesis that relies on the specific geometry afforded by the 2,6-dichloro substitution pattern [REFS-1, REFS-2]. Using an unsymmetrical isomer like 2,3- or 2,5-dichloropyrazine would not yield the target molecule, making 2,6-Dichloropyrazine a non-substitutable precursor for this and related therapeutic agents.

Evidence DimensionPrecursor Suitability for Varenicline Synthesis
Target Compound DataRequired for forming the specific pyrazino[2,3-h][3]benzazepine tricycle
Comparator Or Baseline2,3- or 2,5-Dichloropyrazine: Would lead to incorrect ring fusion and a different, inactive final molecule
Quantified DifferenceQualitative but absolute: 100% requirement for the 2,6-isomer
ConditionsEstablished and patented multi-step synthesis of Varenicline.

For manufacturers producing varenicline or developing structurally analogous APIs, procurement of the correct 2,6-isomer is an absolute prerequisite for a viable synthesis.

Commercial Purity
Class-level
≥99.0% (GC)
Multi-supplier consistency supports reliable procurement for synthesis scale-up
Specifications from TCI, Fisher Scientific, AKSci
Suzuki Coupling
Class-level
81–95% yield (reported for phosphorus pronucleophiles)
Symmetrical 2,6-substitution enables predictable bidirectional cross-coupling
Palladium-catalyzed conditions

Veterinary and Human Pharmaceutical Manufacturing

This compound is the designated starting material for synthesizing APIs where a symmetrical pyrazine core is essential. It is used in the production of the veterinary antibacterial drug sulfachloropyrazine and the human smoking cessation aid varenicline [REFS-1, REFS-2]. In these applications, its specific isomerism is non-negotiable.

Controlled Stepwise Pyrazine Synthesis

Ideal for syntheses requiring the sequential, controlled addition of two different nucleophiles. The predictable nature of the first substitution provides a clean, single-isomer intermediate, which can then be subjected to a second, different substitution reaction. This control is critical for building complex, unsymmetrical molecules on a pyrazine scaffold with high purity [3].

Agrochemical and Functional Material Development

Serves as a foundational building block for novel herbicides and fungicides that leverage the pyrazine core for bioactivity. Its predictable reactivity also makes it suitable for creating well-defined oligomers and polymers where the repeating unit's specific linkage and orientation are critical for the material's final properties [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Sulfachloropyrazine sodium intermediate synthesis
Symmetrical dichloro substitution
Regioselective condensation and salt formation efficiency
ATR kinase inhibitor library synthesis
Bidirectional functionalization handles
Scaffold diversification and target profiling
Sequential one-pot C,N-diarylation
Predictable reaction sequence without regioselectivity ambiguity
Chemoselectivity in Pd-catalyzed process
Dipyrrolopyrazine optoelectronic precursors
Large-scale precursor accessibility and coupling versatility
Photophysical properties and quantum yield

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Exact Mass

147.9595035 Da

Monoisotopic Mass

147.9595035 Da

Heavy Atom Count

8

LogP

1.53 (LogP)

Melting Point

56.5 °C

UNII

2NX2PQ9HSL

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4774-14-5

Wikipedia

2,6-Dichloropyrazine

General Manufacturing Information

Pyrazine, 2,6-dichloro-: ACTIVE

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